Bis-PEG7-t-butyl ester

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

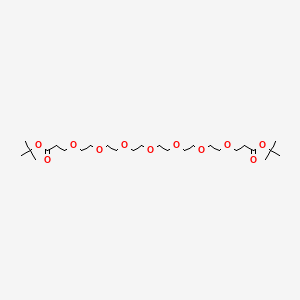

tert-butyl 3-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50O11/c1-25(2,3)36-23(27)7-9-29-11-13-31-15-17-33-19-21-35-22-20-34-18-16-32-14-12-30-10-8-24(28)37-26(4,5)6/h7-22H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKGEWXJAQIRCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701149389 |

Source

|

| Record name | 1,25-Bis(1,1-dimethylethyl) 4,7,10,13,16,19,22-heptaoxapentacosanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701149389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439114-17-7 |

Source

|

| Record name | 1,25-Bis(1,1-dimethylethyl) 4,7,10,13,16,19,22-heptaoxapentacosanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439114-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,25-Bis(1,1-dimethylethyl) 4,7,10,13,16,19,22-heptaoxapentacosanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701149389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis-PEG7-t-butyl ester: Structure, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG7-t-butyl ester is a heterobifunctional crosslinker belonging to the polyethylene (B3416737) glycol (PEG) family of compounds. Its unique structure, featuring a central amine core from which two PEG7 arms extend, each terminating in a t-butyl ester protected carboxyl group, makes it a valuable tool in bioconjugation and drug development. The hydrophilic nature of the PEG chains enhances the solubility and pharmacokinetic properties of conjugated molecules, while the terminal t-butyl ester groups provide a stable yet cleavable linkage, allowing for the controlled release of therapeutic agents or for further synthetic modifications. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on its role in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central secondary amine linked to two polyethylene glycol chains, each composed of seven ethylene (B1197577) glycol units. The chains are capped with t-butyl ester functional groups.

IUPAC Name: di-tert-butyl 4,7,10,13,16,19,22-heptaoxa-25-aza-octacosanedioate

Synonyms: NH-bis(PEG7-t-butyl ester)

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that some of these values are estimated based on the properties of similar PEG derivatives due to the limited availability of specific experimental data for this exact compound.

| Property | Value | Source |

| Molecular Formula | C30H59NO16 | Calculated |

| Molecular Weight | 685.79 g/mol | Calculated |

| CAS Number | Not available | N/A |

| Appearance | Colorless to pale yellow oil or waxy solid | [1] |

| Solubility | Soluble in water, ethanol, DMF, DMSO, and chlorinated solvents.[1] | Inferred from PEG properties[1] |

| Boiling Point | > 200 °C (decomposes) | Estimated |

| Melting Point | Not available (likely low melting solid or viscous liquid) | [1] |

| Density | ~1.1 g/cm³ | Estimated |

Synthesis

-

Synthesis of a Mono-protected PEG7 building block: The synthesis would likely begin with the preparation of a PEG7 chain with one terminus protected (e.g., as a methoxy (B1213986) ether) and the other functionalized with a leaving group (e.g., a tosylate).

-

Introduction of the first arm: This mono-functionalized PEG7 derivative would then be reacted with a large excess of a suitable amine (e.g., ammonia (B1221849) or a protected amine) to introduce the central nitrogen atom.

-

Alkylation with the second arm: The resulting secondary amine would then be reacted with a second equivalent of the tosylated PEG7 building block to attach the second arm.

-

Functionalization of the termini: The terminal hydroxyl groups of the resulting bis-PEG7-amine would then be converted to carboxylic acids, for example, through oxidation.

-

Esterification: Finally, the terminal carboxylic acid groups would be esterified with tert-butanol (B103910) under acidic conditions to yield the final this compound product.

Experimental Protocols

Characterization of this compound

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of this compound.

-

Methodology:

-

Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Acquire 1H and 13C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Expected 1H NMR signals:

-

A large, broad signal corresponding to the ethylene glycol protons of the PEG backbone (typically around 3.6 ppm).[4][5][6][7][8]

-

A singlet corresponding to the protons of the t-butyl groups (typically around 1.4 ppm).

-

Signals corresponding to the protons adjacent to the ester and amine functionalities.

-

-

Expected 13C NMR signals:

-

2. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and confirm the identity of the compound.

-

Methodology:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).

-

Analyze the sample using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[9][10][11][12][13]

-

The resulting spectrum should show a prominent peak corresponding to the molecular ion of this compound ([M+H]+ or [M+Na]+).

-

3. High-Performance Liquid Chromatography (HPLC)

-

Objective: To assess the purity of the compound.

-

Methodology:

-

Due to the lack of a strong UV chromophore in PEG derivatives, a detector other than a standard UV detector is required. A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended.[14][15][16][17]

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is typically used.

-

Column: A C18 reversed-phase column is suitable for this type of analysis.

-

Procedure:

-

Dissolve a small amount of the sample in the mobile phase.

-

Inject the sample into the HPLC system.

-

The purity is determined by the relative area of the main peak in the chromatogram.

-

-

Applications in Drug Development

The bifunctional nature of this compound makes it an ideal linker for connecting two different molecules, a key requirement in the design of ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The linker plays a crucial role in the stability and efficacy of the ADC. This compound can be utilized in the synthesis of such linkers. The t-butyl ester groups can be deprotected to reveal carboxylic acid functionalities, which can then be activated to react with amine groups on the antibody or the drug, forming stable amide bonds. The PEG chains enhance the solubility and stability of the ADC and can influence its pharmacokinetic profile.[18][19][20]

Internalization and Payload Release of an Antibody-Drug Conjugate

Caption: Workflow of ADC binding, internalization, and payload-induced apoptosis.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. This compound serves as a flexible linker to connect the target-binding ligand and the E3 ligase ligand. The length and flexibility of the PEG7 chains can be optimized to achieve the optimal orientation for efficient ternary complex formation and subsequent ubiquitination.[21][22][23][24][25]

Mechanism of Action of a PROTAC

Caption: PROTAC-mediated recruitment of a target protein to an E3 ligase for proteasomal degradation.

Conclusion

This compound is a versatile and valuable tool for researchers and scientists in the field of drug development. Its well-defined structure, incorporating hydrophilic PEG chains and cleavable t-butyl ester protecting groups, offers significant advantages in the construction of complex bioconjugates. The ability to enhance solubility and pharmacokinetic properties, coupled with its utility as a flexible linker in ADCs and PROTACs, underscores its importance in the design of next-generation targeted therapeutics. While further studies are needed to fully characterize its physicochemical properties and optimize its synthesis, the foundational information provided in this guide serves as a critical resource for its application in advanced pharmaceutical research.

References

- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 2. EP1776143B1 - Bifunctional derivatives of polyethylene glycol, their preparation and use - Google Patents [patents.google.com]

- 3. Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. enovatia.com [enovatia.com]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. sciex.com [sciex.com]

- 12. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 14. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. PEG Quantitation Using Reversed-Phase High-Performance Liquid Chromatography and Charged Aerosol Detection | Springer Nature Experiments [experiments.springernature.com]

- 18. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antibody Internalization Assay | Kyinno Bio [kyinno.com]

- 20. Correlating Internalization and Potency to Accelerate Antibody Discovery and Development | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. benchchem.com [benchchem.com]

- 23. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Bis-PEG7-t-butyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-PEG7-t-butyl ester is a homobifunctional crosslinker featuring a discrete polyethylene (B3416737) glycol (PEG) chain of seven ethylene (B1197577) glycol units. The terminal tert-butyl ester groups provide protected carboxylic acid functionalities. This linker is of significant interest in the fields of bioconjugation, drug delivery, and proteomics, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The PEG spacer enhances hydrophilicity and biocompatibility of the resulting conjugates, while the tert-butyl esters allow for controlled deprotection to reveal reactive carboxyl groups for further derivatization. This guide provides a representative, in-depth overview of a plausible synthetic route for this compound and its characterization.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic strategies. A common and efficient method is the base-catalyzed Michael addition of heptaethylene glycol to tert-butyl acrylate (B77674). This reaction is generally high-yielding and allows for straightforward purification.

Proposed Synthetic Scheme

The proposed reaction involves the addition of the hydroxyl groups of heptaethylene glycol to the activated double bond of tert-butyl acrylate in the presence of a strong base, such as sodium hydride.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Heptaethylene glycol (1 equivalent)

-

tert-Butyl acrylate (2.2 equivalents)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (0.2 equivalents)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate (B1210297) (EtOAc) for extraction

-

Hexanes for chromatography

Procedure:

-

A flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) is charged with a solution of heptaethylene glycol in anhydrous THF.

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium hydride (60% dispersion in mineral oil) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes.

-

tert-Butyl acrylate is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

The mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.

Purification:

The crude product is purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless to pale yellow oil.

Characterization

The identity and purity of the synthesized this compound are confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data Summary

| Parameter | Representative Value |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₂₈H₅₄O₁₂ |

| Molecular Weight | 582.72 g/mol |

| Purity (HPLC) | >95% |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 3.68-3.60 (m, 24H, O-CH₂ -CH₂ -O), 3.58 (t, J = 6.8 Hz, 4H, CH₂ -O-), 2.48 (t, J = 6.8 Hz, 4H, -O-CH₂ -COO), 1.44 (s, 18H, -C(CH₃ )₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 171.0, 80.5, 70.6, 70.5, 70.3, 69.2, 66.8, 36.4, 28.1 |

| Mass Spec. (ESI-MS) | m/z calculated for C₂₈H₅₄O₁₂Na [M+Na]⁺: 605.3564; found: 605.3562 |

Note: The NMR and MS data presented are predicted values based on the chemical structure and data from analogous compounds and should be considered representative.

Application in Bioconjugation: A Logical Workflow

This compound is a valuable tool in constructing complex biomolecules. After deprotection of the tert-butyl groups using an acid like trifluoroacetic acid (TFA), the resulting dicarboxylic acid can be activated (e.g., as an NHS ester) and subsequently conjugated to amine-containing molecules such as antibodies and cytotoxic drugs to form ADCs.

Caption: Logical workflow for ADC formation using this compound.

Conclusion

This technical guide outlines a plausible and efficient synthetic route for this compound, a versatile homobifunctional linker. The provided experimental protocol and characterization data serve as a valuable resource for researchers in drug development and chemical biology. The unique properties of this linker, particularly its hydrophilicity and cleavable ester groups, make it an important component in the design and synthesis of next-generation bioconjugates.

The Strategic Role of Bis-PEG7-t-butyl Ester in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The linker, far from being a mere spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. Among the diverse array of linkers, polyethylene (B3416737) glycol (PEG)-based linkers, such as Bis-PEG7-t-butyl ester, have gained prominence for their ability to impart favorable characteristics to PROTAC molecules.

Core Mechanism of Action: The Role of the PEG7 Linker

The fundamental mechanism of a PROTAC is to bring a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound linker plays a multifaceted role in this process:

-

Facilitating Ternary Complex Formation: The length and flexibility of the seven-unit polyethylene glycol chain are crucial for enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). An optimal linker length allows the two protein partners to adopt a conformation conducive to ubiquitin transfer.

-

Enhancing Solubility and Permeability: The hydrophilic nature of the PEG chain improves the solubility of often large and hydrophobic PROTAC molecules, which is a common challenge in their development. Furthermore, the flexible PEG linker can adopt conformations that shield the polar surface area of the PROTAC, potentially improving its ability to traverse the cell membrane.

-

Modulating Physicochemical Properties: The inclusion of a PEG linker influences key physicochemical parameters such as the topological polar surface area (TPSA) and the calculated octanol-water partition coefficient (cLogP), which in turn affect the drug-like properties of the PROTAC.

Quantitative Analysis of PROTACs with PEG Linkers

The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize representative data for PROTACs with PEG linkers of varying lengths, illustrating the impact of the linker on degradation efficiency. While specific data for PROTACs utilizing this compound is not extensively published, the data for PROTACs with PEG7 or linkers of similar atom count provide a valuable reference.

| PROTAC Target | Linker Composition | DC50 | Dmax (%) | Cell Line | Reference |

| BRD4 | 5-PEG units | < 0.5 µM | > 90% | H661 | [1] |

| BRD4 | VHL-based, PEG4 linker | Not specified | >90% at 1µM | Not specified | [2] |

| Androgen Receptor | Pomalidomide-based, various linkers | Not specified | Activity shown | LNCaP | [3] |

| BTK | CRBN/VHL-based, various linkers | Not specified | Activity shown | Not specified | [4] |

| PROTAC Target | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| TBK1 | < 12 | No degradation | - |

| TBK1 | 21 | 3 | 96% |

| TBK1 | 29 | 292 | 76% |

| ERα | 16 | ~1000 | ~95% |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of PROTACs. The following are key experimental protocols relevant to the development of PROTACs incorporating a this compound linker.

Synthesis of a BRD4-Targeting PROTAC with a PEG Linker

This protocol describes a general two-step synthesis for a BRD4-targeting PROTAC.

Step 1: Amide Coupling of the Linker and E3 Ligase Ligand

-

Dissolve the E3 ligase ligand (e.g., pomalidomide) and a suitable PEG linker with a carboxylic acid functional group in anhydrous DMF.

-

Add coupling reagents such as HATU and DIPEA to the solution.

-

Stir the reaction at room temperature and monitor its progress by LC-MS.

-

Upon completion, purify the product by flash column chromatography.[5]

Step 2: Copper-Free Click Chemistry

-

Dissolve the purified linker-ligase conjugate (e.g., containing a DBCO group) and an azide-functionalized warhead targeting BRD4 (e.g., a derivative of JQ1) in anhydrous DMSO.[5]

-

Stir the reaction mixture at room temperature, typically in the dark.[5]

-

Monitor the reaction by LC-MS.[5]

-

Purify the final PROTAC product by preparative reverse-phase HPLC.[5]

Western Blot Analysis of Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

-

Cell Culture and Treatment: Plate a relevant cell line (e.g., one expressing the target protein) and allow the cells to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time.[5]

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[5]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare the samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]

-

Block the membrane with 5% non-fat milk or BSA in TBST.[5]

-

Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[5]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[5]

-

Detect the chemiluminescent signal using an imaging system and quantify the band intensities to determine the extent of protein degradation.[5]

-

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz (DOT language) provide clear visual representations of the key processes involved in PROTAC research.

Caption: General mechanism of PROTAC-mediated protein degradation.

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Caption: BRD4 degradation signaling pathway by a PROTAC.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Designed, synthesized and biological evaluation of proteolysis targeting chimeras (PROTACs) as AR degraders for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK degraders with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Role of the PEG7 Linker in PROTAC Stability and Solubility: An In-Depth Technical Guide

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to induce the selective degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of two ligands—one binding the protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[3][4] This linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy and drug-like properties, profoundly influencing solubility, metabolic stability, and cell permeability.[3][5] Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design.[3] This guide provides a detailed examination of the role of PEG linkers, with a specific focus on the frequently employed seven-unit ethylene (B1197577) glycol chain (PEG7), in shaping the stability and solubility of PROTACs.

The Physicochemical Impact of PEG7 Linkers

The incorporation of a PEG7 linker into a PROTAC molecule imparts a unique set of physicochemical properties that directly address common challenges in the development of protein degraders, such as poor solubility and metabolic instability.[][7]

Enhancing PROTAC Solubility

A primary challenge in PROTAC development is their tendency to possess high molecular weights and lipophilicity, often placing them "beyond the Rule of 5" (bRo5) and leading to poor aqueous solubility.[][8] This can hinder formulation, limit oral bioavailability, and lead to aggregation in assay buffers.[7][]

PEG linkers, composed of repeating ethylene glycol units, are inherently hydrophilic.[1] The ether oxygens in the PEG chain act as hydrogen bond acceptors, forming a hydration shell that sequesters the more hydrophobic regions of the PROTAC molecule.[] This significantly enhances aqueous solubility, improving compatibility with physiological environments and ensuring that potency values measured in biochemical assays are more faithfully recapitulated in cellular and in vivo models.[1][] A PEG7 linker provides a substantial number of hydrophilic units to effectively counteract the hydrophobicity of the two ligands it connects.

Modulating PROTAC Stability

The stability of a PROTAC is twofold: chemical stability in solution and metabolic stability in biological systems. The linker is a critical determinant of both.[7][]

-

Chemical Stability: While some linker chemistries can be susceptible to hydrolysis, the ether backbone of a PEG linker is generally stable under physiological pH conditions, ensuring the integrity of the PROTAC molecule in experimental assays and in vivo.[7][]

-

Metabolic Stability: The linker is often a primary site for metabolic modification by enzymes such as Cytochrome P450s (CYPs).[7] The PEG backbone is less prone to oxidative cleavage compared to alkyl chains, which possess more susceptible C-H bonds.[] This inherent resistance to metabolism can extend the intracellular half-life of the PROTAC, allowing for lower and less frequent dosing.[] However, it is important to note that while generally stable, PEG linkers can be metabolized, and their stability should be empirically determined.[1][11]

The Complex Role in Cellular Permeability

The effect of PEG linkers on cell permeability is multifaceted. While the increased hydrophilicity and polar surface area (PSA) from a PEG7 chain can hinder passive diffusion across the lipophilic cell membrane, the linker's flexibility can be advantageous.[3][12] PEG linkers can adopt folded, compact conformations that shield the molecule's polar surface area.[3][13] This conformational masking can reduce the effective PSA in a nonpolar environment (like the cell membrane), facilitating cellular uptake.[13] Therefore, the optimal PEG linker length is a balance between enhancing solubility and maintaining sufficient cell permeability, which must be determined experimentally for each PROTAC system.[5][12]

Quantitative Impact of PEG Linkers

The choice of linker significantly alters the physicochemical and biological properties of a PROTAC. The following tables provide an illustrative summary of the expected impact of replacing a standard alkyl linker with a PEG linker on a hypothetical BRD4-targeting PROTAC.

Table 1: Illustrative Impact of Linker Composition on Physicochemical Properties. Data is illustrative and compiled based on general trends reported in the literature.[3]

| Property | PROTAC A (Alkyl Linker) | PROTAC B (PEG7 Linker) | Rationale for Change |

| Calculated LogP (cLogP) | 5.5 | 4.2 | Increased hydrophilicity from PEG units lowers the partition coefficient.[1] |

| Topological Polar Surface Area (TPSA) | 150 Ų | 215 Ų | Ether oxygens in the PEG chain significantly increase the TPSA.[3] |

| Aqueous Solubility (Thermodynamic) | 15 µM | 150 µM | The hydrophilic nature of PEG enhances interaction with water, increasing solubility.[14] |

| Hydrogen Bond Acceptors (HBA) | 8 | 15 | Each ethylene glycol unit adds an additional hydrogen bond acceptor.[3] |

Table 2: Illustrative Impact of Linker Composition on Biological Activity. Data is illustrative and compiled based on general trends reported in the literature. DC50 and Dmax values are cell-line dependent.[3]

| Parameter | PROTAC A (Alkyl Linker) | PROTAC B (PEG7 Linker) | Rationale for Change |

| Degradation DC50 (nM) | 50 | 25 | Improved solubility prevents aggregation and increases the effective concentration. The flexibility of the PEG linker can also promote more stable ternary complex formation.[][15] |

| Maximum Degradation (Dmax) | 85% | 95% | Higher solubility and bioavailability can lead to a greater extent of target degradation.[3] |

| Metabolic Half-life (t½, HLM) | 20 min | 50 min | The PEG ether backbone is less susceptible to oxidative metabolism compared to alkyl chains, increasing stability.[] |

Experimental Protocols

Evaluating the stability and solubility of a PROTAC is essential for its development. The following are detailed methodologies for key experiments.

Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

This protocol determines the equilibrium solubility of a PROTAC in an aqueous buffer.[]

Objective: To quantify the maximum concentration of a PROTAC that can be dissolved in a specific aqueous medium at equilibrium.

Materials:

-

Test PROTAC compound (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Organic solvent (e.g., DMSO, acetonitrile) for stock and standard solutions

-

HPLC or LC-MS/MS system

-

Shaking incubator or orbital shaker

-

Centrifuge

Methodology:

-

Compound Addition: Add an excess amount of the solid PROTAC compound to a known volume of PBS (e.g., 1 mL) in a glass vial. Ensure that undissolved solid is clearly visible.

-

Equilibration: Tightly seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.

-

Phase Separation: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

-

Quantification:

-

Prepare a calibration curve using standard solutions of the PROTAC of known concentrations.

-

Dilute the supernatant with an appropriate organic solvent.

-

Analyze the diluted supernatant and the standard solutions using a validated HPLC-UV or LC-MS/MS method to determine the concentration of the dissolved PROTAC.[]

-

-

Data Analysis: Calculate the mean concentration from replicate samples to determine the thermodynamic solubility.

Protocol: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a PROTAC to metabolism by key drug-metabolizing enzymes.[7]

Objective: To determine the rate of metabolic degradation of a PROTAC upon incubation with Human Liver Microsomes.

Materials:

-

Test PROTAC compound

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Positive control (compound with known high clearance, e.g., Verapamil)

-

Negative control (compound with known low clearance, e.g., Warfarin)

-

Quenching solution: Cold acetonitrile (B52724) with an internal standard

-

LC-MS/MS system

Methodology:

-

Preparation: Prepare a stock solution of the test PROTAC and control compounds in a suitable solvent (e.g., DMSO).

-

Reaction Mixture: In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer to 37°C.

-

Initiation of Reaction: Add the test PROTAC to the HLM mixture (final concentration typically 1 µM). Pre-incubate for 5 minutes at 37°C. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[7]

-

Quenching: Immediately add the aliquot to a tube containing the cold acetonitrile/internal standard solution to stop the reaction and precipitate the microsomal proteins.[7]

-

Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

-

LC-MS/MS Analysis: Analyze the samples to quantify the concentration of the parent PROTAC remaining at each time point.[7]

-

Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC against time. The slope of the linear regression line corresponds to the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated as t½ = 0.693 / k.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex biological pathways and experimental processes involved in PROTAC development.

References

- 1. precisepeg.com [precisepeg.com]

- 2. The Essential Role of Linkers in PROTACs [axispharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]

- 13. pubs.acs.org [pubs.acs.org]

- 14. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 15. benchchem.com [benchchem.com]

The Strategic Role of the t-Butyl Ester Protecting Group in Bifunctional Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern drug development, particularly in the design of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the use of bifunctional linkers is paramount. These linkers bridge the gap between a targeting moiety and an effector molecule, and their chemical properties significantly influence the overall efficacy, stability, and pharmacokinetic profile of the therapeutic agent. Among the arsenal (B13267) of chemical tools employed in the synthesis of these complex molecules, the tert-butyl (t-butyl) ester protecting group for carboxylic acids plays a crucial and strategic role. This technical guide provides a comprehensive overview of the t-butyl ester protecting group, with a focus on its application in the synthesis of bifunctional linkers.

Core Concepts of the t-Butyl Ester Protecting Group

The t-butyl ester is a widely utilized protecting group for carboxylic acids due to its unique stability and specific deprotection conditions. Its bulky tertiary structure provides steric hindrance that protects the carboxylic acid from a wide range of nucleophilic and basic conditions, making it an orthogonal protecting group in multi-step syntheses.[1][2]

Key Characteristics:

-

Stability: The t-butyl ester is stable to a variety of reagents and conditions, including basic hydrolysis, catalytic hydrogenation, and many organometallic reagents. This stability is crucial when performing chemical modifications on other parts of a bifunctional linker.

-

Acid-Labile Deprotection: The primary method for cleaving a t-butyl ester is through acid-catalyzed hydrolysis. The mechanism involves the formation of a stable tertiary carbocation, which readily eliminates isobutylene. This specific cleavage condition allows for selective deprotection in the presence of other protecting groups that are sensitive to bases or hydrogenation.[3]

Data Presentation: A Comparative Analysis of Protection and Deprotection Methods

The selection of an appropriate protection or deprotection strategy is contingent on the specific substrate, the presence of other functional groups, and the desired reaction scale. The following tables summarize quantitative data for common methods.

Table 1: Protection of Carboxylic Acids as t-Butyl Esters

| Method | Reagents and Conditions | Typical Yield (%) | Notes |

| Acid-catalyzed Esterification | tert-Butanol, cat. H₂SO₄ or HClO₄, reflux | 60-80 | Traditional method; harsh conditions may not be suitable for sensitive substrates.[4] |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Boc₂O, DMAP (cat.), CH₂Cl₂ or THF, rt | 85-95 | Mild conditions; suitable for a wide range of substrates.[5] |

| tert-Butyl acetate (B1210297) with Perchloric Acid | tert-Butyl acetate, HClO₄, rt, 18h | 70 | A specific example for the esterification of pyroglutamic acid.[4] |

| DCC/DMAP Coupling | tert-Butanol, DCC, DMAP (cat.), CH₂Cl₂, 0°C to rt | 76-81 | Effective for sterically hindered acids.[6] |

Table 2: Deprotection of t-Butyl Esters

| Method | Reagents and Conditions | Reaction Time | Typical Yield (%) | Notes |

| Trifluoroacetic Acid (TFA) | TFA/CH₂Cl₂ (e.g., 1:1), rt | 1-4 h | >95 | Most common method; efficient and clean. Scavengers may be needed for sensitive substrates.[7] |

| Hydrochloric Acid (HCl) | 3M HCl | - | 85 | Can be used for selective deprotection of Boc groups in the presence of t-butyl esters under certain conditions.[4] |

| Zinc Bromide (ZnBr₂) | ZnBr₂ (5 eq.), CH₂Cl₂, rt, 24 h | 24 h | 75-90 | A mild Lewis acid method that can offer chemoselectivity.[8] |

| "Magic Blue" / Triethylsilane | (p-BrC₆H₄)₃N•+SbCl₆⁻ (Magic Blue), Et₃SiH, CH₃CN, rt | 1 h | ~95 | A newer, mild catalytic method.[1] |

| Thermal Deprotection | High Temperature (120-240 °C) in a plug flow reactor | 15-40 min | High | Reagent-free method suitable for certain robust substrates.[9] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these chemical transformations. Below are representative protocols for the protection and deprotection of carboxylic acids using the t-butyl ester group in the context of bifunctional linker synthesis.

Protocol 1: Protection of a Carboxylic Acid using Di-tert-butyl dicarbonate (Boc₂O)

This protocol describes the esterification of a generic carboxylic acid-containing linker precursor.

Materials:

-

Carboxylic acid linker precursor (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve the carboxylic acid linker precursor in anhydrous CH₂Cl₂.

-

To the stirred solution, add DMAP followed by Boc₂O.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the t-butyl ester protected linker.

Protocol 2: TFA-Mediated Deprotection of a t-Butyl Ester

This protocol outlines the standard procedure for cleaving a t-butyl ester from a bifunctional linker.

Materials:

-

t-Butyl ester protected linker (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (CH₂Cl₂)

-

Cold diethyl ether

Procedure:

-

Dissolve the t-butyl ester protected linker in a minimal amount of CH₂Cl₂.

-

Add an equal volume of TFA to the solution (a 1:1 mixture of TFA:CH₂Cl₂ is common).

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until all the starting material has been consumed.

-

Upon completion, remove the solvent and excess TFA under reduced pressure (a stream of nitrogen can also be used).

-

To the residue, add cold diethyl ether to precipitate the deprotected linker.

-

Collect the solid by filtration or centrifugation and wash with cold diethyl ether.

-

Dry the product under vacuum.

Application in Bifunctional Linker Synthesis: PROTACs and ADCs

The t-butyl ester protecting group is instrumental in the multi-step synthesis of complex bifunctional linkers for PROTACs and ADCs. It allows for the temporary masking of a carboxylic acid group, which can later be deprotected to serve as a handle for conjugation to either the targeting moiety or the payload.

PROTAC Linker Synthesis

In PROTAC synthesis, a common strategy involves the use of a linker with two different reactive ends. A t-butyl ester can protect a carboxylic acid on one end of the linker while the other end is modified. Once the first part of the PROTAC is assembled, the t-butyl ester is deprotected to reveal the carboxylic acid, which is then coupled to the second component.[10]

ADC Linker Synthesis

Similarly, in the synthesis of linkers for ADCs, a t-butyl ester can be used to protect a carboxylic acid that will ultimately be conjugated to the cytotoxic payload. For instance, a linker can be synthesized with a maleimide (B117702) group for attachment to the antibody and a t-butyl protected carboxylic acid. After the linker is attached to the payload, the t-butyl group is removed to reveal a carboxylic acid that can be activated for conjugation to an amine-containing drug.[7]

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows involving the t-butyl ester protecting group.

References

- 1. Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. peptide.com [peptide.com]

- 3. Application of Linkers in Chemical Biology [bldpharm.com]

- 4. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Bis-PEG7-t-butyl ester in Biological Buffers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-PEG7-t-butyl ester is a bifunctional linker molecule commonly employed in the synthesis of complex chemical entities, most notably as a linker for Proteolysis Targeting Chimeras (PROTACs). The molecule features a hydrophilic polyethylene (B3416737) glycol (PEG) chain of seven ethylene (B1197577) glycol units, flanked by two tert-butyl ester groups. The PEG portion of the molecule is designed to impart favorable solubility and pharmacokinetic properties, while the terminal ester groups provide handles for conjugation to other molecules.

Understanding the behavior of this linker in aqueous environments is critical for its effective application in drug discovery and development. Its solubility dictates the feasibility of formulation and handling in experimental assays, while its stability determines its shelf-life and integrity under physiological conditions. This technical guide provides an in-depth overview of the expected solubility and stability profile of this compound in commonly used biological buffers, detailed experimental protocols for their determination, and a discussion of the key factors influencing these properties.

Predicted Physicochemical Properties

The chemical structure of this compound, with its substantial PEG component, suggests high intrinsic aqueous solubility. The two terminal t-butyl ester groups are hydrophobic, but their influence is likely offset by the long, hydrophilic PEG7 chain.

The primary point of lability within the molecule is the ester linkage. Tert-butyl esters are known for their unique stability profile. They exhibit significant resistance to hydrolysis under neutral and basic conditions, largely due to the steric hindrance provided by the bulky t-butyl group which impedes the approach of nucleophiles like hydroxide (B78521) ions.[1] However, they are readily cleaved under acidic conditions via a different mechanism involving the formation of a stable tert-butyl cation.[2] The ether linkages of the PEG backbone are generally stable but can be susceptible to oxidative degradation over longer periods or in the presence of reactive oxygen species.

Quantitative Data Summary

Table 1: Predicted Aqueous Solubility of this compound at 25°C

| Buffer (50 mM) | pH | Predicted Solubility (mg/mL) |

| Phosphate-Buffered Saline (PBS) | 7.4 | > 100 |

| TRIS-HCl | 7.4 | > 100 |

| TRIS-HCl | 8.5 | > 100 |

| HEPES | 7.4 | > 100 |

| Acetate Buffer | 5.0 | > 100 |

| Glycine-HCl Buffer | 3.0 | > 100 |

Note: The high hydrophilicity of the PEG7 chain is expected to drive high aqueous solubility across a wide pH range.

Table 2: Predicted Stability (Half-life, t½) of this compound in Aqueous Buffers

| Buffer (50 mM) | pH | Temperature (°C) | Predicted Half-life (hours) | Primary Degradation Pathway |

| Glycine-HCl Buffer | 3.0 | 37 | < 12 | Acid-catalyzed hydrolysis |

| Acetate Buffer | 5.0 | 37 | 24 - 48 | Acid-catalyzed hydrolysis |

| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | > 200 | Slow hydrolysis |

| TRIS-HCl | 7.4 | 37 | > 200 | Slow hydrolysis |

| TRIS-HCl | 8.5 | 37 | > 150 | Base-catalyzed hydrolysis |

Note: Stability is expected to be lowest at acidic pH due to the lability of the t-butyl ester group. The compound is predicted to be relatively stable at neutral and moderately basic pH.

Degradation Pathways

The primary degradation pathway for this compound in biological buffers is the hydrolysis of the terminal t-butyl ester groups. This process can be catalyzed by acid or, to a lesser extent, by base.

Caption: Predicted hydrolysis pathway of this compound.

Experimental Protocols

The following sections provide detailed methodologies for experimentally determining the solubility and stability of this compound.

Protocol 1: Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining thermodynamic solubility.

Caption: Workflow for solubility determination by the shake-flask method.

Methodology:

-

Materials:

-

This compound (solid)

-

Biological buffers of interest (e.g., 50 mM PBS pH 7.4, 50 mM TRIS pH 7.4, 50 mM TRIS pH 8.5, 50 mM Acetate pH 5.0)

-

Microcentrifuge tubes or glass vials

-

Incubator/shaker

-

Centrifuge

-

Calibrated pipettes

-

HPLC-UV or LC-MS system

-

-

Procedure:

-

Add an excess amount of solid this compound to a series of vials (e.g., 10 mg to 1 mL of buffer). The key is to ensure a solid phase remains after equilibration.

-

Add 1 mL of the desired biological buffer to each vial.

-

Seal the vials and place them in an incubator/shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate for 24 to 48 hours.

-

After incubation, visually confirm that excess solid is still present.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method against a standard curve.

-

Calculate the original concentration in the supernatant to determine the solubility.

-

Protocol 2: Stability Assessment (Forced Degradation Study)

This protocol describes a forced degradation study to evaluate the stability of this compound under various stress conditions.[3][4][5]

Caption: Workflow for a forced degradation stability study.

Methodology:

-

Materials:

-

This compound

-

Biological buffers covering a range of pH values (e.g., 0.1 M HCl pH 1.2, 50 mM Acetate pH 5.0, 50 mM PBS pH 7.4, 50 mM TRIS pH 8.5, 0.1 M NaOH pH 13)

-

Hydrogen peroxide (30%)

-

Temperature-controlled ovens/baths

-

Photostability chamber

-

HPLC system with a stability-indicating method (a method that resolves the parent compound from all significant degradation products).

-

-

Procedure:

-

Stock Solution: Prepare a stock solution of this compound in a solvent like acetonitrile (B52724) (e.g., 10 mg/mL).

-

Sample Preparation: For each condition, dilute the stock solution into the respective pre-warmed buffer to a final concentration (e.g., 0.5 mg/mL).

-

Stress Conditions:

-

Hydrolytic: Incubate samples in buffers of different pH at various temperatures (e.g., 37°C and 60°C).

-

Oxidative: Add a small amount of hydrogen peroxide (e.g., to a final concentration of 0.1-3%) to a sample in a neutral buffer (e.g., PBS pH 7.4) and incubate at room temperature.[4]

-

Thermal: Incubate a sample in a neutral buffer at an elevated temperature (e.g., 60°C or higher).

-

Photolytic: Expose a sample in a neutral buffer to light according to ICH Q1B guidelines.[4] Include a dark control.

-

-

Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample. The frequency of sampling should be adjusted based on the expected rate of degradation.[6]

-

Analysis: Immediately analyze the aliquots using a stability-indicating HPLC method. Monitor the peak area of the parent compound and any new peaks corresponding to degradation products.

-

Data Analysis: Plot the natural logarithm of the remaining parent compound concentration versus time. For first-order kinetics, the slope of this line will be the negative of the degradation rate constant (k). The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.

-

Conclusion

This compound is a valuable chemical tool whose utility is underpinned by its physicochemical properties. Its PEGylated structure is anticipated to confer excellent aqueous solubility, simplifying its use in biological research. The key stability concern is the hydrolysis of its terminal t-butyl ester groups, a process that is highly dependent on pH, being significantly accelerated under acidic conditions. The compound is expected to be sufficiently stable for most applications in standard biological buffers at neutral or slightly alkaline pH. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively determine the solubility and stability of this compound, ensuring its appropriate handling, storage, and application in their specific experimental contexts.

References

A Linchpin for Degradation: An In-depth Technical Guide to Heterobifunctional PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Targeted Protein Degradation

In the landscape of modern therapeutics, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from traditional occupancy-based inhibition to a novel, event-driven pharmacology.[1][2] These heterobifunctional molecules are engineered to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[2][3] A PROTAC molecule consists of three key components: a "warhead" that binds to the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2][4][5] This tripartite architecture enables the formation of a ternary complex between the POI and the E3 ligase, leading to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[1][2][][7] While the warhead and anchor dictate the "what" and "how" of this process, the linker is the crucial determinant of a PROTAC's biological activity, profoundly influencing its efficacy, selectivity, and physicochemical properties.[2][3][4][8] This guide provides an in-depth exploration of the PROTAC linker, its design principles, and the experimental methodologies used for its evaluation.

The Central Role of the Linker in PROTAC Function

The linker is far more than a simple tether; it is a critical determinant of a PROTAC's biological activity.[1][2] Its length, composition, rigidity, and attachment points collectively govern the formation and stability of the ternary complex, which is the cornerstone of PROTAC-mediated degradation.[2] An improperly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[3] Conversely, an optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances ternary complex stability and degradation.[1]

Classification and Properties of PROTAC Linkers

PROTAC linkers are broadly categorized based on their flexibility and chemical composition. The most common motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains.[4][] Approximately 55% of published PROTACs utilize PEG linkers, while 30% use alkyl chains, and about 65% contain a combination of both.[4]

| Linker Type | Sub-type / Examples | Key Characteristics | Advantages | Disadvantages |

| Flexible | Alkyl Chains: Simple hydrocarbon chains. | High degree of conformational flexibility, generally hydrophobic. | Synthetically accessible and easy to modify length.[1][3] | Can contribute to high lipophilicity and poor physicochemical properties; high flexibility can lead to an entropic penalty upon binding.[1] |

| PEG Chains: Repeating ethylene (B1197577) glycol units. | Hydrophilic, flexible.[9] | Improves aqueous solubility and compatibility with physiological environments.[1][9][10] Easy to systematically vary length.[11] | Can increase the number of rotatable bonds, potentially impacting permeability.[1] | |

| Rigid | Alkynes/Triazoles: Linear alkyne geometry or planar triazole rings (from "click chemistry"). | Conformationally restricted.[1] | Can pre-organize the PROTAC for favorable binding, reducing the entropic penalty.[1] May improve selectivity and physicochemical properties.[1] Triazoles are metabolically stable.[][9] | Often more synthetically challenging to prepare.[1] Lack of flexibility can make achieving a productive ternary complex geometry more difficult.[1] |

| Cycloalkanes: Piperazine, piperidine, cyclohexane. | Introduce rigidity. | Can enhance water solubility and metabolic stability.[9] | Synthesis can be more complex than linear chains. | |

| "Smart" / Functional | Photoswitchable: Contain moieties like azobenzene. | Activity can be controlled by specific wavelengths of light.[1][] | Allows for spatiotemporal control over PROTAC activity.[1] | Increased synthetic complexity; requires external stimulus (light). |

Rational Design Principles for PROTAC Linkers

The optimization of a PROTAC is an empirical process that involves a multi-parameter evaluation of its structure-activity relationship (SAR).[12] Rational linker design is essential for developing potent PROTAC compounds.[12]

Linker Length

The length of the linker is a critical parameter that must be optimized for each POI-E3 ligase pair.[1][12]

-

Too Short: A linker that is too short may cause steric clashes, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase.[12][13]

-

Too Long: An excessively long linker may lead to the formation of unproductive ternary complexes where key lysine (B10760008) residues on the target are not properly positioned for ubiquitination. It can also favor the formation of binary complexes over the productive ternary complex, a phenomenon known as the "hook effect".[1][13][14][15]

-

Optimal Length: The ideal linker length facilitates maximal interaction between the POI and E3 ligase, leading to efficient ubiquitination and degradation.[16] This length is empirically determined and is highly dependent on the specific proteins involved.[5][13]

References

- 1. chempep.com [chempep.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. precisepeg.com [precisepeg.com]

- 10. The Essential Role of Linkers in PROTACs [axispharm.com]

- 11. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

A Beginner's In-depth Guide to Bis-PEG7-t-butyl Ester in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach lies the design of molecules, such as proteolysis-targeting chimeras (PROTACs), that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest. A critical component of a PROTAC is the linker, which connects the target-binding and E3 ligase-recruiting moieties. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to favorably modulate the physicochemical properties of PROTACs. This in-depth technical guide focuses on Bis-PEG7-t-butyl ester , a bifunctional PEG linker, providing a foundational understanding for researchers venturing into the field of targeted protein degradation.

Core Concepts: The Role of this compound in PROTACs

This compound is a chemical tool used in the synthesis of PROTACs.[1] Its structure consists of a heptaethylene glycol (PEG7) chain capped at both ends with t-butyl ester protected propanoic acid groups. This bifunctional nature allows for the sequential or convergent attachment of a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.

The PEG7 core of the linker imparts several desirable properties to the resulting PROTAC molecule:

-

Solubility: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of often lipophilic PROTAC molecules, which is crucial for their biological activity and formulation.[2]

-

Flexibility: The flexible PEG chain provides the necessary conformational freedom for the PROTAC to orient the POI and the E3 ligase optimally for the formation of a productive ternary complex.[3] This complex is a prerequisite for the subsequent ubiquitination and degradation of the target protein.

-

Length: The length of the linker is a critical parameter that dictates the distance between the POI and the E3 ligase. A linker of optimal length is essential for efficient ternary complex formation and subsequent degradation.[4]

The t-butyl ester groups serve as protecting groups for the carboxylic acid functionalities. This protection allows for controlled, stepwise synthesis of the PROTAC. The t-butyl esters can be readily removed under acidic conditions to reveal the carboxylic acids, which can then be coupled to amine-functionalized ligands.

Data Presentation: The Impact of Linker Length on PROTAC Efficacy

| PROTAC | Target | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |

| RC-1 (Representative Example) | BTK | Thalidomide | PEG6 | <10 | ~90 | Mino |

DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein. Dmax is the maximum percentage of target protein degradation achieved.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative PROTAC using a bifunctional PEG7 linker and for the key biological assays used to evaluate its performance.

Representative Synthesis of a BRD4-Targeting PROTAC using a PEG7 Linker

This protocol describes a representative synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4) and recruiting the von Hippel-Lindau (VHL) E3 ligase, using a PEG7 linker derived from a precursor like this compound.

Step 1: Synthesis of VHL Ligand-Linker Intermediate

-

Deprotection of this compound: Dissolve this compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (1:1 v/v) and stir at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain the corresponding diacid.

-

Mono-amide Coupling: Dissolve the resulting diacid (1 equivalent) and a VHL ligand with a free amine (e.g., (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1.1 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (3 equivalents).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, purify the mono-functionalized linker by preparative high-performance liquid chromatography (HPLC) to yield the VHL ligand-PEG7-acid intermediate.

Step 2: Final PROTAC Assembly

-

Dissolve the VHL ligand-PEG7-acid intermediate (1 equivalent) and a BRD4 ligand with a free amine (e.g., a derivative of JQ1) (1 equivalent) in anhydrous DMF.

-

Add HATU (1.1 equivalents) and DIPEA (3 equivalents).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the final PROTAC product by preparative HPLC.

-

Characterize the final product by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Western Blot Analysis for BRD4 Degradation

This protocol details the steps to quantify the degradation of a target protein, such as BRD4, in cells treated with a PROTAC.[7][8]

1. Cell Culture and Treatment:

- Culture a human cancer cell line expressing BRD4 (e.g., HeLa or MDA-MB-231) in the appropriate medium.[7]

- Seed the cells in 6-well plates and allow them to adhere overnight.

- Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

2. Cell Lysis and Protein Quantification:

- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

- Centrifuge the lysates to pellet cell debris and collect the supernatant.

- Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

- Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

- Separate the proteins by size on an SDS-PAGE gel.

- Transfer the separated proteins to a PVDF membrane.

4. Immunodetection:

- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

- Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C.

- Incubate with a primary antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

5. Data Analysis:

- Detect the chemiluminescent signal using an imaging system.

- Quantify the band intensities using densitometry software.

- Normalize the BRD4 signal to the loading control signal.

- Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.

- Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.[6]

NanoBRET Assay for Target Engagement

The NanoBRET assay is a live-cell method to quantify the engagement of a PROTAC with its target protein.[9][10]

1. Cell Preparation:

- Co-transfect HEK293 cells with plasmids encoding the target protein (e.g., BRD4) fused to NanoLuc® luciferase and a HaloTag®-E3 ligase (e.g., VHL) fusion protein.

- Plate the transfected cells in a 96-well plate.

2. Assay Execution:

- Label the HaloTag®-E3 ligase with a fluorescent HaloTag® ligand.

- Add the NanoBRET® substrate to the cells.

- Treat the cells with a range of concentrations of the PROTAC.

- Measure the bioluminescence resonance energy transfer (BRET) signal, which is generated when the NanoLuc®-tagged target and the fluorescently labeled E3 ligase are brought into proximity by the PROTAC.

3. Data Analysis:

- The BRET signal is proportional to the formation of the ternary complex.

- Plot the BRET ratio against the PROTAC concentration to determine the concentration required for half-maximal ternary complex formation (EC50).

Mandatory Visualization

Caption: PROTAC-mediated degradation of BRD4 protein.

Caption: Experimental workflow for PROTAC evaluation.

Caption: Logical flow of PROTAC mechanism of action.

References

- 1. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 3. mdpi.com [mdpi.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selvita.com [selvita.com]

Methodological & Application

Application Notes & Protocols for Bis-PEG7-t-butyl ester in Antibody-Drug Conjugate (ADC) Development

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells.[1][2] The linker connecting the antibody to the drug is a critical component that dictates the ADC's stability, pharmacokinetics (PK), and overall therapeutic index.[3] Hydrophilic linkers, particularly those incorporating polyethylene (B3416737) glycol (PEG) chains, are increasingly employed to overcome the challenges associated with hydrophobic payloads.[4][5]

Bis-PEG7-t-butyl ester is a bifunctional, monodisperse PEG linker featuring two seven-unit PEG chains.[6] The PEG chains impart hydrophilicity, which can enhance the solubility of the resulting ADC, reduce aggregation, and improve its pharmacokinetic profile by extending circulation half-life.[5][7][] The terminal t-butyl ester groups serve as protecting groups for carboxylic acid functionalities. Once deprotected, these carboxylic acids can be activated for covalent linkage to amine residues, such as the side chain of lysine (B10760008), on the surface of a monoclonal antibody.

These application notes provide a representative workflow and detailed protocols for the development of an ADC using this compound as a component of the linker system.

Key Advantages of PEG7 Linker Incorporation

The inclusion of a discrete PEG7 moiety in an ADC linker design offers several distinct advantages:

-

Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic. The PEG7 linker increases the overall hydrophilicity of the payload-linker construct, which helps to mitigate aggregation and improve solubility in aqueous buffers.[4][5]

-

Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can create a "hydration shell" around the payload, potentially reducing non-specific clearance and leading to a longer circulation half-life.[5][9]

-

Reduced Aggregation: By masking the hydrophobicity of the drug, the PEG7 linker helps prevent the formation of ADC aggregates, a critical quality attribute (CQA) that can impact manufacturing, stability, and immunogenicity.[4][9]

-

Defined Spacer Length: The use of a monodisperse PEG linker provides a precise and uniform spacer between the antibody and the drug, which can be crucial for optimizing target antigen binding and minimizing steric hindrance.[4]

General ADC Synthesis Workflow

The synthesis of an ADC using a linker derived from this compound is a multi-step process. It begins with the deprotection and activation of the linker, followed by its conjugation to a payload. The resulting linker-payload construct is then conjugated to the antibody. The final steps involve purification and comprehensive characterization of the ADC.

Experimental Protocols

The following protocols are representative and may require optimization based on the specific antibody, payload, and linker chemistry used.

Protocol 1: Deprotection of this compound and Activation

This protocol describes the removal of the t-butyl ester protecting groups to yield the free carboxylic acids, followed by activation to an amine-reactive N-hydroxysuccinimide (NHS) ester. This protocol assumes the other end of the linker is already attached to the payload.

-

Deprotection of t-butyl Ester:

-

Dissolve the payload-linker construct containing the t-butyl ester in a suitable solvent (e.g., Dichloromethane).

-

Add an excess of Trifluoroacetic Acid (TFA) (e.g., 20-50% v/v).

-

Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Remove the solvent and TFA under reduced pressure. Co-evaporate with a suitable solvent like toluene (B28343) to remove residual TFA.

-

Purify the resulting carboxylic acid-terminated linker-payload by flash chromatography or HPLC.

-

-

Activation to NHS Ester:

-

Dissolve the purified payload-linker-acid and N-hydroxysuccinimide (NHS) in an anhydrous aprotic solvent (e.g., DMF or DMSO) at a molar ratio of 1:1.2.

-

Add a coupling reagent such as N,N'-Dicyclohexylcarbodiimide (DCC) to the solution at a molar ratio of 1:1.1 relative to the linker-payload-acid.[10]

-

Stir the reaction at room temperature for 4-12 hours or until completion, monitoring by LC-MS.

-

The resulting activated NHS ester solution is often used directly in the subsequent conjugation step without purification.

-

Protocol 2: Antibody Conjugation

This protocol details the conjugation of the activated linker-payload to the antibody via lysine residues.

-

Antibody Preparation:

-

Buffer exchange the monoclonal antibody into a suitable conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4-8.0).

-

Adjust the antibody concentration to 5-10 mg/mL.

-

-

Conjugation Reaction:

-

Add a 5-10 fold molar excess of the activated linker-payload-NHS ester solution (in DMSO or DMF) to the antibody solution.[10]

-

Ensure the final concentration of the organic solvent does not exceed 10% (v/v) to maintain antibody integrity.[10]

-

Incubate the reaction at room temperature or 4°C for 1-4 hours with gentle mixing.

-

-

Purification of the ADC:

-

Remove unreacted linker-payload and other small molecules using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).[11]

-

The purified ADC should be buffer-exchanged into a formulation buffer (e.g., PBS or a histidine-based buffer) and stored under appropriate conditions (e.g., frozen at -80°C).

-

Protocol 3: ADC Characterization

Accurate characterization is essential to determine the critical quality attributes of the ADC.

-

Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:

-

Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated drugs. The hydrophobicity of the ADC increases with the number of attached hydrophobic payloads.

-

Method:

-